

5-Methyl-2-hexyne chemical and physical properties

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Compound of Interest

Compound Name: 5-Methyl-2-hexyne

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An In-depth Technical Guide to **5-Methyl-2-hexyne**: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Methyl-2-hexyne**, a valuable internal alkyne in organic synthesis. This document details its synthesis, purification, spectroscopic characterization, and key chemical reactions, presenting data in a clear and accessible format for laboratory use.

Core Chemical and Physical Properties

5-Methyl-2-hexyne is a colorless liquid with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .^{[1][2]} It is also known by its synonyms, Methyl isobutylacetylene and 2-Hexyne, 5-methyl-.^{[2][3]} Its unique structure, featuring an internal triple bond, makes it a versatile precursor for a variety of chemical transformations.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂	[1] [2]
Molecular Weight	96.17 g/mol	[1] [2]
CAS Number	53566-37-3	[1] [2]
Boiling Point	102.5 °C at 760 mmHg	[1] [2]
Melting Point	-92.9 °C	[4] [5]
Density	0.752 g/cm ³	[1] [2]
Refractive Index	1.421	[1] [2]
Vapor Pressure	38.8 mmHg at 25°C	[2]
LogP	2.05580	[1]

Synthesis of 5-Methyl-2-hexyne

The synthesis of **5-Methyl-2-hexyne** is typically achieved through the alkylation of a terminal alkyne. This method involves the deprotonation of a terminal alkyne with a strong base to form a nucleophilic acetylid anion, which then undergoes an S_n2 reaction with an alkyl halide.[\[1\]](#)[\[6\]](#) [\[7\]](#) Two primary synthetic routes are proposed for **5-Methyl-2-hexyne**:

- Alkylation of Propyne with an Isobutyl Halide: This involves the reaction of propyne with a strong base like sodium amide (NaNH₂) in liquid ammonia, followed by the addition of an isobutyl halide (e.g., isobutyl bromide).
- Alkylation of 3-Methyl-1-butyne with a Methyl Halide: This route utilizes 3-methyl-1-butyne, which is deprotonated with a strong base, and the resulting acetylid anion is then reacted with a methyl halide (e.g., methyl iodide).

Below is a generalized experimental protocol for the synthesis via alkylation of a terminal alkyne.

Experimental Protocol: General Synthesis of an Unsymmetrical Internal Alkyne

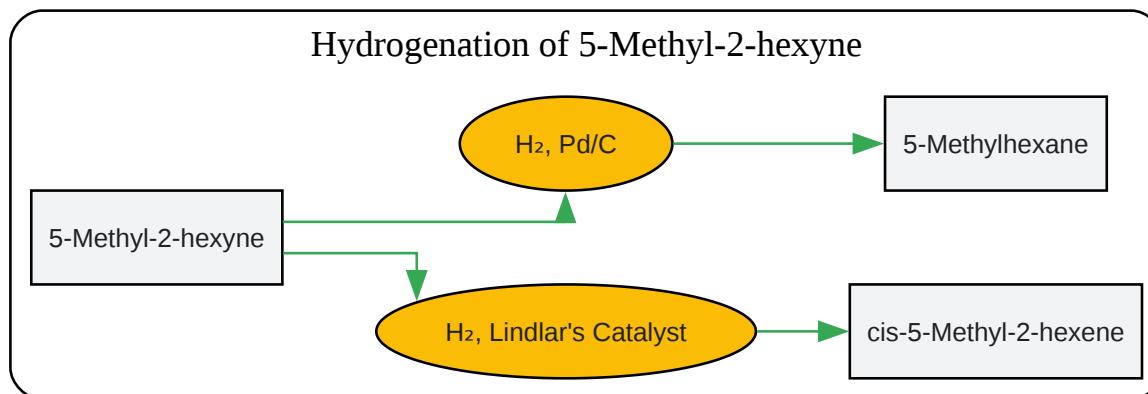
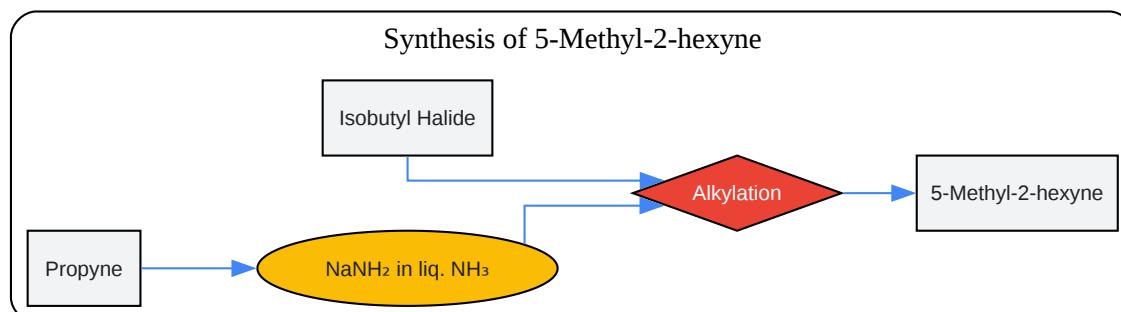
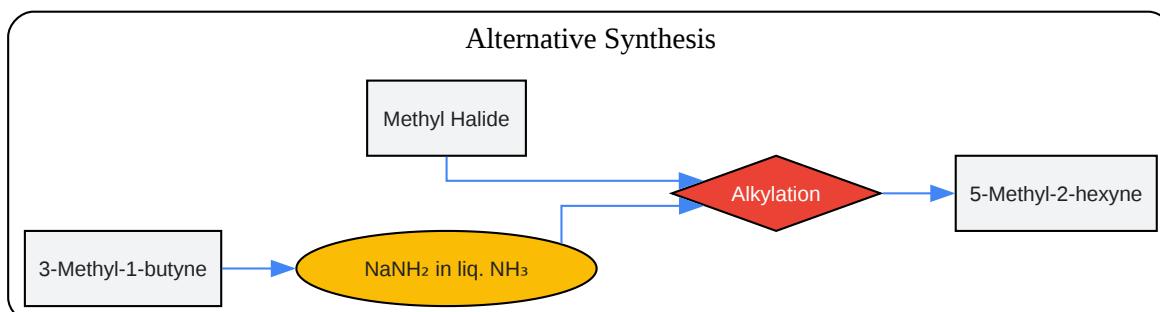
Materials:

- Terminal alkyne (e.g., propyne or 3-methyl-1-butyne)
- Strong base (e.g., sodium amide, NaNH_2)
- Anhydrous liquid ammonia (NH_3)
- Alkyl halide (e.g., isobutyl bromide or methyl iodide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer under an inert atmosphere (e.g., argon or nitrogen).
- Condense anhydrous liquid ammonia into the flask.
- Slowly add the strong base (e.g., sodium amide) to the liquid ammonia with stirring.
- Add the terminal alkyne dropwise to the stirred suspension. The formation of the acetylide anion is often indicated by a color change or dissolution of the base.
- After stirring for a designated period (typically 30-60 minutes), add the alkyl halide dropwise.
- Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Allow the ammonia to evaporate.
- Extract the product with diethyl ether or another suitable organic solvent.

- Wash the combined organic layers with water and brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under reduced pressure.[8]



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